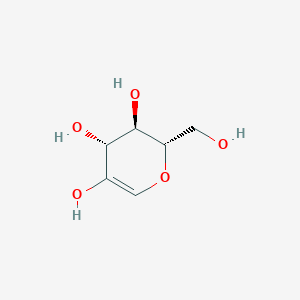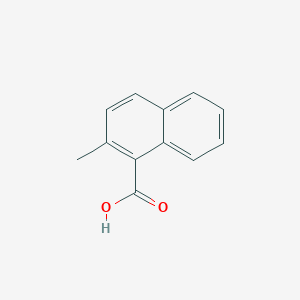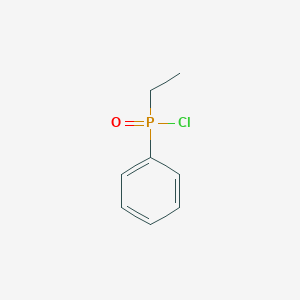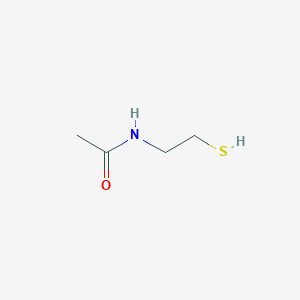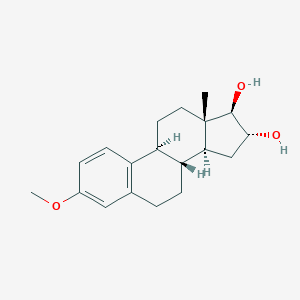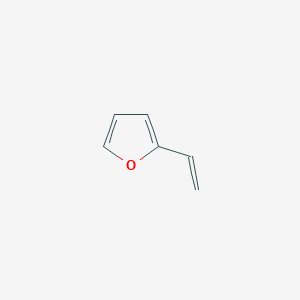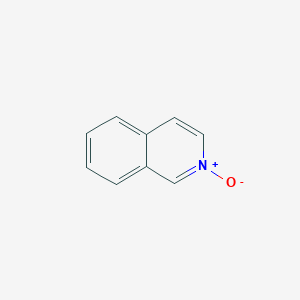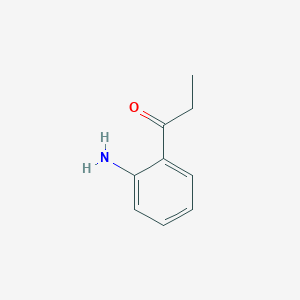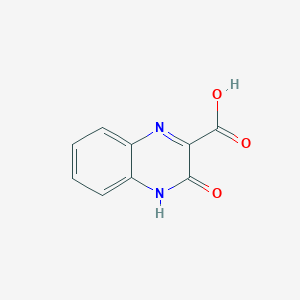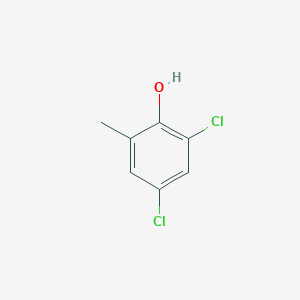
2,4-Dichloro-6-methylphenol
Overview
Description
2,4-Dichloro-6-methylphenol is an organic compound with the molecular formula C(_7)H(_6)Cl(_2)O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylphenol can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)) under controlled temperature conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or completely dechlorinated products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as hydroxyl, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO(_3)) for nitration or sulfuric acid (H(_2)SO(_4)) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of chlorinated phenols or methylphenols.
Substitution: Formation of nitro, sulfo, or alkyl derivatives of this compound.
Scientific Research Applications
2,4-Dichloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies investigating antimicrobial activity due to its effectiveness against various bacteria and fungi.
Medicine: Explored for potential use in developing antiseptic and disinfectant formulations.
Industry: Utilized in the production of biocides, preservatives, and other chemical products.
Mechanism of Action
The antimicrobial activity of 2,4-Dichloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic interactions between the phenolic ring and the lipid components of the membrane.
Comparison with Similar Compounds
2,4-Dichlorophenol: Lacks the methyl group present in 2,4-Dichloro-6-methylphenol, resulting in different physical and chemical properties.
2,6-Dichlorophenol: Has chlorine atoms at different positions, affecting its reactivity and applications.
4-Chloro-2-methylphenol: Contains only one chlorine atom, leading to reduced antimicrobial activity compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties and reactivity. The presence of both chlorine atoms and a methyl group enhances its effectiveness as an antimicrobial agent and its versatility in chemical synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Properties
IUPAC Name |
2,4-dichloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZZLQMLJPKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061790 | |
| Record name | 4,6-Dichloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-65-6 | |
| Record name | 2,4-Dichloro-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXP4NLY3F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,4-dichloro-6-methylphenol is subjected to chlorination?
A: The chlorination of this compound can lead to the formation of various polychlorinated cyclohexenones. The specific products formed depend on the reaction conditions and the substituents present on the phenol ring. For instance, chlorination of this compound can yield pentachlorocyclohexenones []. Interestingly, introducing a nitro group at the 6-position significantly alters the reaction outcome. When 4-chloro-2-methyl-6-nitrophenol is chlorinated in the presence of acetic acid and hydrochloric acid, acyclic carboxylic acids are formed instead of cyclic ketones [, ].
Q2: How do researchers determine the stereochemistry of the chlorination products?
A: Researchers utilize various techniques, including X-ray crystallography, to determine the three-dimensional structure of the chlorination products. By analyzing the crystal structure, they can elucidate the stereochemical relationships between different atoms in the molecule. For example, X-ray crystallography was instrumental in determining the structure of (E)-(2RS,5RS)-2,4,5,6,6-pentachloro-2-methyl-6-nitrohex-3-enoic acid, a product obtained from the chlorination of 4-chloro-2-methyl-6-nitrophenol [, ]. This information helps in understanding the mechanism of the chlorination reaction and predicting the stereochemistry of products formed under similar conditions.
Q3: What are the implications of these findings for synthetic chemistry?
A: Understanding the chlorination patterns of this compound and its derivatives has significant implications for synthetic chemists. By manipulating reaction conditions and substituents, they can selectively synthesize specific polychlorinated compounds with potentially valuable properties. For example, the acyclic carboxylic acids formed from the chlorination of 4-chloro-2-methyl-6-nitrophenol could serve as building blocks for more complex molecules [, ]. This knowledge enhances the toolbox available to chemists for designing and synthesizing novel compounds with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




